molecular formula C23H17N3O2 B5185170 N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide

N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No.: B5185170
M. Wt: 367.4 g/mol
InChI Key: HVCSGBYFFNWNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide typically involves the condensation of 1,2-diaminobenzenes with appropriate carboxylic acid derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(2-hydroxyethyl)phenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-12-11-24-23(28)14-9-10-19-20(13-14)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10,13,27H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSGBYFFNWNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NCCO)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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